4-Isobutoxyphenylboronic acid

Descripción general

Descripción

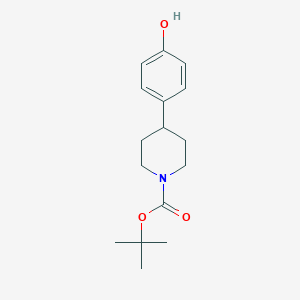

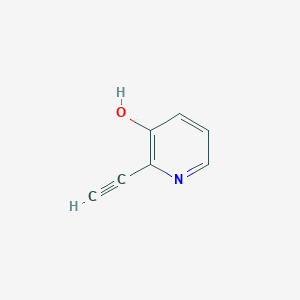

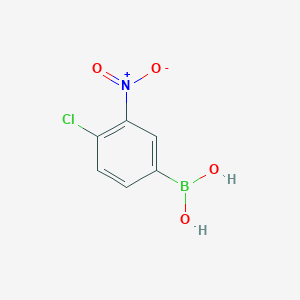

4-Isobutoxyphenylboronic acid is a boronic acid derivative . It is a compound with the molecular formula C10H15BO3 .

Synthesis Analysis

Boronic acids, including 4-Isobutoxyphenylboronic acid, are commonly used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .

Molecular Structure Analysis

The molecular structure of 4-Isobutoxyphenylboronic acid consists of a phenyl ring attached to a boronic acid group and an isobutoxy group . The molecular weight of this compound is 194.04 g/mol .

Chemical Reactions Analysis

Boronic acids, such as 4-Isobutoxyphenylboronic acid, can react with diols through a reversible covalent condensation pathway . This property makes them valuable for various applications, including medical diagnostics and biochemistry studies .

Physical And Chemical Properties Analysis

4-Isobutoxyphenylboronic acid has a molecular weight of 194.04 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 194.1114245 g/mol .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Isobutoxyphenylboronic acid: is a valuable compound in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . This reaction is pivotal for forming carbon-carbon bonds, essential in creating complex organic molecules. The compound’s solubility in organic solvents and its reactivity with various organic halides make it a versatile reagent in synthesizing pharmaceuticals, polymers, and advanced materials.

Medicinal Chemistry

In medicinal chemistry, boronic acids, including 4-Isobutoxyphenylboronic acid , have gained attention for their role in developing therapeutic agents . They are integral in the synthesis of proteasome inhibitors like bortezomib, which are used in cancer therapy. Their ability to form reversible covalent complexes with biological molecules opens avenues for designing drugs with novel mechanisms of action.

Materials Science

4-Isobutoxyphenylboronic acid: contributes to materials science by aiding in the creation of smart materials . These materials can respond to environmental stimuli such as pH changes, temperature shifts, and the presence of specific molecules, making them suitable for use in sensors, actuators, and drug delivery systems.

Agriculture

In agriculture, boronic acids are explored for their potential as growth regulators and pest control agents . 4-Isobutoxyphenylboronic acid could be used to synthesize compounds that affect plant hormone activity or disrupt the life cycle of agricultural pests, contributing to increased crop yields and reduced reliance on traditional pesticides.

Environmental Science

Environmental science benefits from the application of 4-Isobutoxyphenylboronic acid in the development of sensors for monitoring pollutants . Its ability to selectively bind to certain chemicals makes it useful in creating detection systems for environmental monitoring and remediation efforts.

Analytical Chemistry

In analytical chemistry, 4-Isobutoxyphenylboronic acid is utilized in chromatography and electrophoresis for the separation of complex mixtures . Its selective binding to sugars and other diols allows for the purification of specific compounds from biological samples, aiding in both qualitative and quantitative analysis.

Biochemistry

4-Isobutoxyphenylboronic acid: finds applications in biochemistry as a tool for studying carbohydrate-mediated processes . It can be used to investigate glycoproteins and glycolipids’ structure and function, which are crucial in cell signaling and molecular recognition.

Pharmacology

In pharmacology, the compound’s hydrogel-forming ability is explored for drug delivery applications . These hydrogels can encapsulate drugs, protecting them from degradation and allowing for controlled release, which is particularly beneficial in targeted cancer therapies.

Mecanismo De Acción

Target of Action

4-Isobutoxyphenylboronic acid is a chemical compound with the empirical formula C10H15BO3

Mode of Action

The mode of action of 4-Isobutoxyphenylboronic acid is currently unknown due to the lack of specific studies on this compound. Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function . .

Biochemical Pathways

Boronic acids are often used in the synthesis of biaryl compounds via the Suzuki-Miyaura reaction

Pharmacokinetics

Its solubility in various organic solvents has been reported , which could potentially influence its bioavailability.

Action Environment

The action of 4-Isobutoxyphenylboronic acid could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its efficacy could be influenced by the pH and ionic strength of its environment, given the known sensitivity of boronic acids to these conditions . .

Safety and Hazards

4-Isobutoxyphenylboronic acid may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors .

Direcciones Futuras

Boronic acids, including 4-Isobutoxyphenylboronic acid, have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

[4-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIPLLNDFCCBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584553 | |

| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isobutoxyphenylboronic acid | |

CAS RN |

153624-44-3 | |

| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153624-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the hydrophobicity of 4-Isobutoxyphenylboronic acid affect its interaction with PHOS-PEO in aqueous solutions?

A1: The research paper [] investigates the co-assembly behavior of PHOS-PEO with three different phenylboronic acids, including 4-Isobutoxyphenylboronic acid (i-Bu), each varying in hydrophobicity. The study found that only the most hydrophobic phenylboronic acid (4-Dodecyloxyphenylboronic acid) led to the formation of stable nanoparticles with intermixed PHOS and PEO blocks. 4-Isobutoxyphenylboronic acid, being less hydrophobic, did not exhibit this behavior. The study suggests that a certain degree of hydrophobicity is crucial for the phenylboronic acid to effectively interact with the hydrophobic PHOS segments and induce the formation of well-defined nanoparticles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

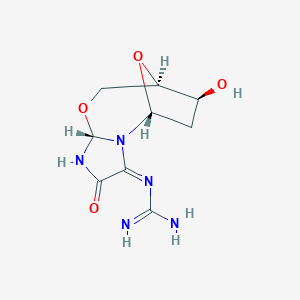

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)

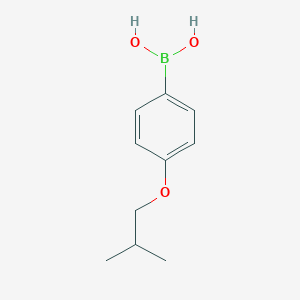

![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)

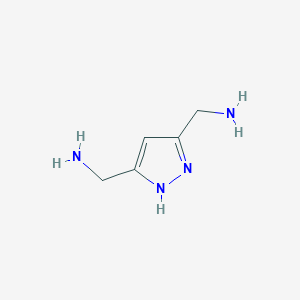

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)